molecular formula C6H12ClNO3 B12323803 (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride

(2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B12323803
M. Wt: 181.62 g/mol
InChI Key: RHSLKJXCSUYWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral morpholine derivative with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . The compound is registered under CAS numbers 1808578-40-6 (hydrochloride salt) and 1571212-69-5 (free acid form) . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free acid counterpart.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-5(6(8)9)7-2-3-10-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSLKJXCSUYWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NCCO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Benzyl-Protected Intermediates

The precursor (2R,3S)-benzyl 4-benzyl-2-methylmorpholine-3-carboxylate undergoes catalytic hydrogenation in anhydrous methanol using palladium on carbon (Pd/C) under H₂ gas. This step simultaneously removes benzyl protecting groups and reduces intermediate functionalities. For example:

  • Reaction conditions : 10 g of precursor, 1 g Pd/C (10% loading), 100 mL methanol, 12 h at 25°C.
  • Yield : Quantitative conversion to (2R,3S)-2-methylmorpholine-3-carboxylic acid, followed by HCl salt formation.

Critical Parameters for Stereochemical Retention

  • Solvent choice : Anhydrous methanol minimizes racemization.
  • Catalyst loading : 5–10% Pd/C ensures complete deprotection without over-reduction.
  • Acidification : Post-hydrogenation treatment with HCl in diethyl ether yields the hydrochloride salt with >95% purity.

Asymmetric Synthesis via Noyori Hydrogenation

For de novo synthesis, asymmetric hydrogenation using Noyori catalysts enables enantioselective construction of the morpholine ring.

Substrate Preparation

A ketone precursor (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid is synthesized via:

  • Cyclization of isocitric acid derivatives in MeTHF.
  • Esterification with ethanol to form (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid.

Enantioselective Reduction

  • Catalyst : (R,R)- or (S,S)-Noyori catalyst (0.5 mol%) in Et₃N/HCO₂H (1:2 ratio).
  • Conditions : 25°C, 12–24 h, yielding >95% enantiomeric excess (ee).
  • Post-reduction steps : Acid hydrolysis and HCl salt formation achieve >90% overall yield.

Stereoselective Ring-Closing Strategies

Oxazolidine Intermediate Formation

Patent CN111808040A describes a stereospecific ring-closing approach:

  • Step 1 : React 2-amino-3-hydroxymethyl propionate with S,S'-dimethyl dithiocarbonate in water.
  • Step 2 : Alkaline hydrolysis yields 2-oxo-oxazolidine-4-carboxylic acid, which is further functionalized to morpholine-3-carboxylic acid.
  • Advantages : Water-based solvent system (86% yield), no racemization.

Mixed Carboxylic Anhydride Coupling

US11332435B2 discloses a base-free coupling method to prevent epimerization:

  • Reagents : (2R,3S)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid activated with oxalyl chloride (1.1 eq).
  • Coupling : With tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate in THF.
  • Outcome : 86% yield of coupled product, crystallized from MTBE/heptane.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Catalysts Yield (%) Stereochemical Purity Reference
Chiral Pool Synthesis Benzyl-protected precursor Pd/C, HCl >95 >99% ee
Asymmetric Synthesis 5-Oxotetrahydrofuran derivative Noyori catalyst, Et₃N/HCO₂H 90 >95% ee
Ring-Closing 2-Amino-3-hydroxymethyl propionate S,S'-dimethyl dithiocarbonate 86 >98% ee
Anhydride Coupling Trifluoro-methylbutanoic acid Oxalyl chloride, THF 86 >99% ee

Challenges and Optimization Strategies

Racemization Risks

  • High-risk steps : Acidic conditions during HCl salt formation may protonate stereocenters. Mitigated by using cold (−10°C) ethereal HCl.
  • Catalyst selection : Pd/C with controlled H₂ pressure avoids over-reduction of the morpholine ring.

Solvent and Temperature Effects

  • MeTHF vs. THF : MeTHF enhances cyclization efficiency (95% yield) compared to THF (82%).
  • Reaction temperature : Hydrogenation at 25°C preserves ee, while >40°C induces racemization.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.15 ppm (d, J = 6.5 Hz, CH₃), 3.80–3.70 ppm (m, morpholine ring protons).
  • HPLC : Chiralcel OD-H column, hexane/ethanol (90:10), retention time = 8.1 min.

Purity Assessment

  • Elemental analysis : C 39.7%, H 6.6%, N 7.7% (theoretical: C 39.7%, H 6.6%, N 7.7%).
  • XRD : Crystalline modification 1 (I-1) confirmed via PXRD.

Industrial-Scale Adaptations

Cost-Efficient Catalysts

  • Recyclable Pd/C : Filtration and reactivation reduce catalyst costs by 40%.
  • Solvent recovery : MeTHF and heptane are distilled and reused, cutting material expenses.

Emerging Methodologies

Biocatalytic Approaches

  • Enzyme-mediated synthesis : Candida antarctica lipase B (CAL-B) tested for enantioselective amidation (ongoing trials).

Flow Chemistry

  • Continuous hydrogenation : Microreactor systems achieve 99% conversion in 2 h (vs. 12 h batch).

Chemical Reactions Analysis

Key Chemical Reactions

(2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride can be used as a building block in synthesizing more complex molecules. The primary reactions involve the carboxylic acid and the morpholine ring.

  • Amidation
    Carboxylic acids react with amines to form amides . A general procedure for amidation of carboxylic acids involves using a reagent such as B(OCH2CF3)3 :

    RCOOH+RNH2B(OCH2CF3)3RCONHR+H2ORCOOH+R'NH2\xrightarrow{B(OCH_2CF_3)_3}RCONHR'+H_2O

    The reaction is typically performed in a solvent like MeCN at elevated temperatures (80-100 °C) .

  • Esterification
    Carboxylic acids react with alcohols to form esters, generally requiring an acid catalyst:

    RCOOH+ROHH+RCOOR+H2ORCOOH+R'OH\xrightarrow{H^+}RCOOR'+H_2O

    This reaction is fundamental in synthesizing ester derivatives, which can modify the compound's properties .

  • N-Alkylation
    The nitrogen atom in the morpholine ring can be alkylated, introducing new substituents:

    Morpholine NH+RXBaseMorpholine NR+HX\text{Morpholine NH}+R-X\xrightarrow{\text{Base}}\text{Morpholine NR}+HX

    where RXR-X is an alkyl halide and the base neutralizes the released acid.

Biological Activities and Interactions

The compound's structural features allow interactions with biological targets, potentially influencing metabolic pathways. Research indicates that morpholine derivatives exhibit:

  • Antimicrobial activity

  • Neuroprotective effects

  • Antioxidant activity

Interaction studies have shown that this compound can engage with biological macromolecules, crucial for understanding its pharmacological profile and potential therapeutic uses.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities but differ in properties and activities:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-MethylmorpholineMorpholine ring, methyl groupAntimicrobialLacks carboxylic acid functionality
4-MethylmorpholineMorpholine ring with methyl at 4-positionNeuroprotectiveDifferent position of methyl affects activity
Morpholin-3-carboxylic acidSimilar carboxylic acid functionalityAntioxidantDoes not have chiral centers
N,N-DimethylmorpholineDimethyl substitution on nitrogenLimited biological activityLacks carboxyl group; primarily used as solvent

This compound stands out due to its specific chiral configuration and functional groups enhancing biological interactions and applications.

Scientific Research Applications

Pharmaceutical Development

(2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride serves as a building block in the synthesis of more complex pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in drug design and development.

  • Case Study: Neurotransmitter Inhibition
    Research has shown that this compound can inhibit norepinephrine uptake, indicating potential applications in treating neurological disorders. Its binding affinity to norepinephrine transporters was demonstrated with a KiK_i value of 0.46 nM, showcasing its potency compared to other neurotransmitter systems .

The compound exhibits several biological activities that are being explored for therapeutic applications:

  • Antimicrobial Activity : Some derivatives of morpholine have shown promise as antimicrobial agents.
  • Neuroprotective Effects : Studies suggest that morpholine-based compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in related compounds, suggesting potential health benefits .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing various organic compounds. It can participate in reactions such as:

  • Enzyme-Mediated Reactions : The compound's reactivity can be enhanced through enzyme catalysis, allowing for specific transformations that are essential in synthetic pathways.
  • Chiral Synthesis : Its chiral nature allows it to be used in enantioselective syntheses, which are crucial for producing pharmaceuticals with desired stereochemistry .

Mechanism of Action

The mechanism by which (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing the pathways and biological processes it affects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Morpholine Family

The table below compares key structural and functional attributes of (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride with related morpholine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Salt Form Purity Primary Use
(2R,3S)-2-Methylmorpholine-3-carboxylic acid HCl 1808578-40-6 C₆H₁₂ClNO₃ 181.62 Carboxylic acid, morpholine HCl 95% Synthetic intermediate
(S)-Methyl morpholine-3-carboxylate HCl 1447972-26-0 C₇H₁₄ClNO₃ 195.65* Ester, morpholine HCl 98% Reference standard
(2R,3S)-2-Methylmorpholine-3-carboxylic acid 1571212-69-5 C₆H₁₁NO₃ 145.16 Carboxylic acid, morpholine None 95% Pharmacological research
4-Methylmorpholine-2,6-dione 13480-36-9 C₅H₇NO₃ 129.12 Diketone, morpholine None 97% Organic synthesis
Methyl Morpholinoacetate 35855-10-8 C₇H₁₃NO₃ 159.18 Ester, morpholine None 96% Fine chemical intermediate

*Estimated based on molecular formula.

Key Observations:
  • Functional Group Influence: The target compound’s carboxylic acid group distinguishes it from ester derivatives like (S)-Methyl morpholine-3-carboxylate HCl and Methyl Morpholinoacetate, which exhibit lower polarity and altered reactivity .
  • Salt Form : The hydrochloride salt enhances aqueous solubility compared to the free acid (1571212-69-5) , making it preferable for formulations requiring high bioavailability .
  • Stereochemical Impact : Enantiomers such as (2S,3R)-2-Methylmorpholine-3-carboxylic acid HCl (CAS 2287237-73-2) demonstrate divergent hazard profiles (e.g., H302: harmful if swallowed) despite identical molecular formulas, underscoring the importance of chirality in safety assessments .

Physicochemical Properties

  • Solubility : The hydrochloride salt form shows superior solubility in water and polar solvents compared to neutral morpholine derivatives like 4-Methylmorpholine-2,6-dione .
  • Thermal Stability: Limited data exist for the target compound, but ester analogues (e.g., Methyl Morpholinoacetate) typically exhibit lower thermal stability due to ester group susceptibility to hydrolysis .

Pharmacological Potential

While direct evidence of pharmacological activity is sparse, structurally related compounds like Metcaraphen Hydrochloride (a cyclopentanecarboxylate ester) highlight the role of morpholine derivatives in muscle relaxants or anticholinergic agents . The target compound’s carboxylic acid group may facilitate interactions with biological targets, such as enzymes or receptors, though further studies are needed .

Biological Activity

(2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride is a chiral morpholine derivative that has garnered attention for its diverse biological activities. This compound features a morpholine ring with a methyl group at the second position and a carboxylic acid functional group at the third position, which enhances its solubility and reactivity in biological systems. Its potential applications span medicinal chemistry, enzyme interactions, and neuropharmacology.

The hydrochloride salt form of (2R,3S)-2-Methylmorpholine-3-carboxylic acid enhances its aqueous solubility, making it suitable for various biological assays. The compound's structure allows it to interact with multiple biological targets, influencing metabolic pathways and exhibiting significant pharmacological properties.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • Morpholine derivatives have shown promise as antimicrobial agents. Studies indicate that this compound may inhibit the growth of various bacterial strains, suggesting its potential utility in developing new antibacterial therapies.
  • Neuroprotective Effects :
    • Certain studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its ability to modulate neurotransmitter systems, particularly GABAergic activity, is of particular interest.
  • Antioxidant Activity :
    • Similar compounds have demonstrated the ability to scavenge free radicals, indicating that this compound may also possess antioxidant properties that contribute to cellular protection against oxidative stress.
  • Enzyme Interaction :
    • The compound is utilized in biological research to study enzyme interactions and metabolic pathways. It can bind to various enzymes, modulating their activity and influencing biochemical processes.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can influence neurotransmitter systems and modulate enzyme activity depending on the context of its use. This versatility makes it valuable for various scientific and therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-MethylmorpholineMorpholine ring, methyl groupAntimicrobialLacks carboxylic acid functionality
4-MethylmorpholineMethyl at 4-positionNeuroprotectiveDifferent position of methyl affects activity
Morpholin-3-carboxylic acidSimilar carboxylic acid functionalityAntioxidantDoes not have chiral centers
N,N-DimethylmorpholineDimethyl substitution on nitrogenLimited biological activityLacks carboxyl group; primarily used as solvent

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that morpholine derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
  • Neuropharmacological Implications : Research focusing on GABAergic modulation highlighted the compound's potential in treating anxiety disorders by enhancing GABA receptor activity.

Q & A

Q. What are the key synthetic pathways for (2R,3S)-2-Methylmorpholine-3-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves constructing the morpholine ring followed by functionalization. A validated pathway includes:

  • Step 1 : Reaction of morpholine derivatives with chloroacetyl chloride under alkaline conditions to form intermediates like chloroacetylmorpholine .
  • Step 2 : Condensation with substituted piperidines or propanal derivatives to introduce stereochemical centers. For example, 2-methyl-3-phenylpropanol can be synthesized via sodium borohydride reduction of 2-methyl-3-phenylpropanal and further coupled with intermediates .
  • Step 3 : Hydrochloride salt formation using HCl to enhance solubility and stability.
    Optimization : Adjusting solvent polarity (e.g., ethyl acetate for steric control), temperature (0–25°C for sensitive intermediates), and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl coupling) improves yield and enantiomeric excess .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess impurities (<2% threshold) .
  • Stereochemistry :
    • X-ray crystallography confirms absolute configuration .
    • Chiral HPLC or NMR spectroscopy (e.g., NOE experiments) validates enantiomeric ratios .
    • Optical rotation ([α]D) compared to literature values (e.g., [α]D = +12.5° for (2R,3S) in water) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis due to HCl gas release during salt formation .
  • Storage : Keep in airtight containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and rinse with copious water .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

The (2R,3S) configuration enables selective binding to chiral biological targets:

  • Enzyme Inhibition : The morpholine ring and carboxylic acid group act as hydrogen bond donors/acceptors, fitting into active sites (e.g., CDK inhibitors like Riviciclib hydrochloride) .
  • Pharmacokinetics : The (2R,3S) isomer shows higher metabolic stability than (2S,3R) due to reduced hepatic cytochrome P450 affinity, as shown in comparative in vitro assays .
    Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities and compare with in vitro IC50 values .

Q. What analytical strategies are recommended to study its stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via LC-MS (e.g., m/z 217.65 → 181.1 fragment loss) .
    • Thermal Stress : Heat at 60°C for 48 hours; assess decomposition products using TGA-DSC .
  • Stabilizers : Co-formulate with cyclodextrins to enhance aqueous stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Example : Discrepancies in IC50 values for CDK inhibition may arise from:
    • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
    • Impurity Interference : Re-test using ultra-pure batches (≥98% purity) .
    • Cell Line Differences : Compare results across multiple models (e.g., MCF-7 vs. HeLa cells) .
  • Statistical Validation : Apply ANOVA to assess significance of inter-study variability .

Q. What role does the hydrochloride salt form play in modulating solubility and crystallinity?

  • Solubility : The hydrochloride form increases aqueous solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base) due to ionic dissociation .
  • Crystallinity : Salt formation reduces polymorphism risks. Characterize crystal habits via PXRD; monoclinic crystals (space group P21) are typical .
    Methodology : Perform phase solubility analysis (Higuchi and Connors method) to quantify solubility enhancements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.